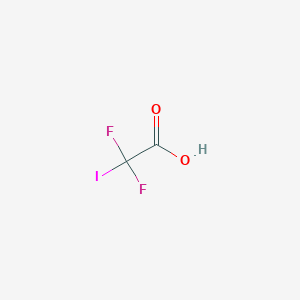

Iododifluoroacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-iodoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMXAMDVHXEDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Iododifluoroacetic Acid

Established Synthetic Pathways and Chemical Transformations

The synthesis of iododifluoroacetic acid often proceeds through the preparation of its corresponding ester, ethyl iododifluoroacetate, followed by hydrolysis. Several established methods for the synthesis of ethyl iododifluoroacetate have been reported.

One common pathway involves the reaction of ethyl bromodifluoroacetate with an iodide salt, such as sodium iodide, in a suitable solvent. This nucleophilic substitution reaction replaces the bromine atom with an iodine atom.

Another established route is the radical addition of ethyl iododifluoroacetate to alkenes. This reaction, often initiated by a radical initiator like sodium dithionite, allows for the formation of more complex carbon skeletons containing the iododifluoroacetyl group. The resulting adducts can then be further transformed.

A notable synthesis of ethyl iododifluoroacetate involves the reaction of ethyl 2-fluoro-2-(fluorosulfonyloxy)acetate (FSO2OCF2CO2Et) with sodium iodide (NaI). This method has been reported to proceed with a high yield of 93%. chemicalbook.com

Furthermore, a method utilizing iodine and zinc in acetonitrile (B52724) has been described for the synthesis of ethyl iododifluoroacetate. chemicalbook.com

Once the ester is obtained, the final step to obtain iododifluoroacetic acid is hydrolysis. This is typically achieved by treating the ethyl iododifluoroacetate with an aqueous base, such as sodium hydroxide, followed by acidification. The hydrolysis cleaves the ester bond, yielding the desired carboxylic acid.

| Precursor | Reagents | Product | Yield (%) |

| Ethyl bromodifluoroacetate | Sodium iodide | Ethyl iododifluoroacetate | Varies |

| Ethyl 2-fluoro-2-(fluorosulfonyloxy)acetate | Sodium iodide | Ethyl iododifluoroacetate | 93 |

| Not specified | Iodine, Zinc | Ethyl iododifluoroacetate | Not specified |

| Ethyl iododifluoroacetate | Sodium hydroxide, then acid | Iododifluoroacetic acid | Varies |

Innovations in Preparative Routes

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of iododifluoroacetic acid and related compounds. These innovations are centered around stereoselective and regioselective synthesis, as well as the application of catalytic methods.

Stereoselective and Regioselective Synthesis

While iododifluoroacetic acid itself does not possess a chiral center, the principles of stereoselective and regioselective synthesis become crucial when it is incorporated into larger, more complex molecules. For instance, the radical addition of ethyl iododifluoroacetate to prochiral alkenes can lead to the formation of new stereocenters. The development of chiral catalysts or auxiliaries to control the stereochemical outcome of such reactions is an active area of research.

Analogous studies on the stereoselective synthesis of α,α-chlorofluoro carbonyl compounds provide insights into potential strategies. These methods often employ chiral organocatalysts to control the enantioselective introduction of halogens. Similar approaches could potentially be adapted for the stereoselective synthesis of precursors to chiral molecules containing the iododifluoroacetyl moiety.

Catalytic Approaches to Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of iododifluoroacetic acid synthesis, catalytic approaches could be employed for the iodination step or for the construction of the carbon skeleton.

For example, the development of catalysts for the direct iodination of difluoroacetic acid or its derivatives would be a significant advancement. This could potentially involve transition metal catalysts that can facilitate the electrophilic or radical iodination of the C-H bond in a difluoroacetate (B1230586) precursor.

While specific catalytic methods for the direct synthesis of iododifluoroacetic acid are not yet widely established, related research provides promising directions. For instance, copper-catalyzed cross-coupling reactions are known to be effective for forming carbon-halogen bonds. A copper-catalyzed reaction of a difluoroacetate precursor with an iodine source could be a viable synthetic route.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of iododifluoroacetic acid is essential for minimizing its environmental impact. This involves considering aspects such as atom economy, waste minimization, and the use of environmentally benign solvents and conditions.

Atom Economy and Waste Minimization in Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Syntheses with high atom economy generate minimal waste. For the synthesis of iododifluoroacetic acid, pathways that involve addition reactions or catalytic processes are generally more atom-economical than those that rely on stoichiometric reagents that are not incorporated into the final product.

For example, a hypothetical direct catalytic iodination of difluoroacetic acid would have a higher atom economy than a multi-step synthesis involving protecting groups and generating significant byproducts.

Waste minimization also involves the selection of reagents that produce less hazardous byproducts. For instance, choosing an iodinating agent that generates a benign byproduct is preferable to one that produces a toxic or difficult-to-treat waste stream.

| Synthetic Step | Reactants | Desired Product | Byproducts | Atom Economy Consideration |

| Esterification | Carboxylic acid + Alcohol | Ester | Water | High atom economy |

| Nucleophilic Substitution | Alkyl halide + Nucleophile | Substituted product | Salt | Moderate to high atom economy depending on the leaving group and nucleophile |

| Hydrolysis | Ester + Base, then Acid | Carboxylic acid + Alcohol | Salt | Moderate atom economy due to the use of stoichiometric base and acid |

Solvent-Free and Environmentally Benign Conditions

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. ijsr.net The ideal scenario is to perform reactions under solvent-free conditions. When a solvent is necessary, the use of environmentally benign options such as water, supercritical fluids (like CO2), or biodegradable solvents is preferred over traditional volatile organic compounds (VOCs). ijsr.netwikipedia.org

Furthermore, the use of milder reaction conditions, such as ambient temperature and pressure, and the reduction of energy consumption are also key components of conducting syntheses under environmentally benign conditions.

Utilization of Renewable Feedstocks

The synthesis of iododifluoroacetic acid from renewable resources is conceptually rooted in the production of bio-based platform chemicals, most notably acetic acid. Acetic acid, the structural backbone of the target molecule, can be efficiently produced from a variety of biomass feedstocks through biological and thermochemical conversion pathways. This bio-derived acetic acid can then serve as a starting material for subsequent halogenation steps.

Biomass Conversion to Acetic Acid:

There are two primary routes for converting biomass into acetic acid:

Fermentation: This biological process utilizes microorganisms to convert sugars derived from lignocellulosic biomass into acetic acid. Acetogenic bacteria, such as those from the genus Clostridium, are capable of fermenting a wide range of substrates, including agricultural residues and municipal solid waste, to produce acetic acid. proquest.comsemanticscholar.org The process involves the hydrolysis of biomass to release fermentable sugars, followed by anaerobic fermentation. researchgate.net Some strains can produce acetic acid with high yields, making it a promising green alternative to petroleum-based production. semanticscholar.org

Thermochemical Conversion: This route involves processes like pyrolysis or hydrothermal treatment of biomass. mdpi.comresearchgate.net Catalytic fast pyrolysis, for instance, can convert woody biomass into a bio-oil that contains a significant fraction of acetic acid. mdpi.com The use of specific catalysts, such as boric acid or various metal salts, can selectively enhance the yield of acetic acid from the pyrolysis of hexose (B10828440) sugars found in biomass. mdpi.commdpi.com Hydrothermal processes also offer a pathway to produce acetic acid from biomass waste under high temperature and pressure. researchgate.net

The table below summarizes representative yields of acetic acid from various renewable feedstocks using different conversion methods.

Conceptual Pathway to Iododifluoroacetic Acid:

Once bio-based acetic acid is obtained, a multi-step halogenation process would be required. A conceptual synthetic route could involve:

α,α-Difluorination: The selective introduction of two fluorine atoms onto the alpha-carbon of acetic acid.

Iodination: The subsequent introduction of an iodine atom to form the final product.

Executing these steps, particularly fluorination, involves hazardous reagents and potentially exothermic reactions, which underscores the need for advanced manufacturing techniques like flow chemistry.

Flow Chemistry and Continuous Manufacturing Techniques

The synthesis of highly functionalized molecules like iododifluoroacetic acid involves reactions that can be hazardous and difficult to control in traditional batch reactors. nih.gov Fluorination and other halogenation reactions are often highly exothermic and may use toxic or corrosive reagents. researchgate.netrsc.org Continuous flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters, enhancing safety, and often improving yield and selectivity. researchgate.netsoftecks.in

Advantages of Flow Chemistry for Halogenation:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with thermal runaways or the handling of hazardous reagents like elemental halogens or potent fluorinating agents. dtu.dkmt.com Toxic intermediates or byproducts can be immediately quenched or processed in-line. rsc.orgresearchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tube reactors allows for extremely efficient heat dissipation, preventing the formation of hot spots and enabling precise temperature control, which is critical for selective halogenation reactions. softecks.inmit.edu

Precise Control of Reaction Parameters: Residence time, temperature, pressure, and stoichiometry can be controlled with high precision, allowing for the fine-tuning of reaction conditions to maximize product yield and minimize the formation of impurities. nih.gov

Scalability and Automation: Scaling up a process in a flow reactor is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. mit.edu The potential for automation allows for consistent and reproducible manufacturing.

Application to Iododifluoroacetic Acid Synthesis:

While a direct continuous flow synthesis for iododifluoroacetic acid has not been reported, the principles can be applied based on similar transformations. Key halogenation steps could be performed efficiently and safely in a flow system. For instance, the deoxyfluorination of carboxylic acids using reagents like diethylaminosulfur trifluoride (DAST), which can be hazardous on a large scale in batch, has been successfully demonstrated in continuous flow, converting various carboxylic acids to their fluorinated derivatives with residence times of around 16 minutes. rsc.orgresearchgate.net Similarly, decarboxylative halogenations have been adapted to continuous-flow setups, showcasing the versatility of this technology for C-X bond formation. acs.orgnih.gov

The table below presents examples of halogenation and related reactions performed under continuous flow conditions, illustrating the typical parameters and outcomes that could be expected when applying this technology to the synthesis of fluorinated and iodinated carboxylic acids.

By integrating the production of bio-based acetic acid with advanced continuous flow halogenation techniques, a sustainable and safer manufacturing route for iododifluoroacetic acid can be envisioned.

Reactivity Profiles and Mechanistic Investigations

Fundamental Reaction Mechanisms

The reactivity of iododifluoroacetic acid can be understood through several fundamental mechanistic pathways, including ionic (nucleophilic and electrophilic) and radical processes. The presence of highly electronegative fluorine atoms significantly influences the electron distribution within the molecule, activating adjacent sites for specific reactions.

Nucleophilic and Electrophilic Pathways

Iododifluoroacetic acid and its derivatives can participate in reactions as both an electrophile and a nucleophile.

Electrophilic Character: The molecule presents two primary electrophilic centers. The carbonyl carbon of the carboxylic acid group is inherently electrophilic and susceptible to attack by nucleophiles, initiating nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reactivity is standard for all carboxylic acids and their derivatives. oregonstate.edu Additionally, the α-carbon, bonded to both the iodine and two fluorine atoms, is electron-deficient and can be a target for nucleophilic attack, leading to the displacement of the iodide ion, which is an excellent leaving group.

Nucleophilic Character: Upon deprotonation, the resulting iododifluoroacetate anion is a nucleophile. The carboxylate can attack various electrophiles, a common reaction pathway for carboxylic acids. masterorganicchemistry.com This dual reactivity allows the molecule to engage in a wide array of chemical transformations.

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. masterorganicchemistry.comoregonstate.edu

Radical Reaction Intermediates and Cascade Processes

The carbon-iodine bond is the weakest covalent bond in the iododifluoroacetic acid molecule, making it susceptible to homolytic cleavage. This cleavage can be initiated by heat or, more commonly, by ultraviolet (UV) photolysis, generating a highly reactive difluoroacetyl radical (•CF₂COOH) and an iodine radical (I•). nih.govrsc.org

The formation of this carbon-centered radical is a key step that can initiate subsequent chemical events. nih.gov Radical intermediates are highly reactive species that can participate in a variety of transformations, including:

Hydrogen abstraction from a solvent or another reagent.

Addition to unsaturated systems like alkenes or alkynes.

Initiation of polymerization reactions.

These radical reactions can be designed to proceed in a sequential or "cascade" manner, where the initial radical intermediate undergoes a series of intramolecular or intermolecular reactions to rapidly build molecular complexity from simple starting materials. nih.govresearchgate.netdntb.gov.ua For instance, a radical generated from iododifluoroacetic acid could, in principle, add to an alkene, forming a new carbon-carbon bond and a new radical species, which could then undergo further cyclization or reaction. While specific cascade processes originating from iododifluoroacetic acid are not extensively documented, the principle is well-established for similar radical precursors. nih.gov

Halogen-Specific Reactivity

The presence of two different halogens, iodine and fluorine, imparts distinct and selective reactivity to the molecule. The vast difference in the bond dissociation energies of the C-I and C-F bonds allows for transformations to be targeted specifically at one halogen while leaving the other intact.

Carbon-Iodine Bond Transformations

The C-I bond is the most reactive site in the molecule for many transformations due to its low bond energy. It readily undergoes cleavage through both heterolytic (ionic) and homolytic (radical) pathways.

Nucleophilic Substitution: Iodide is an excellent leaving group. Therefore, the α-carbon is susceptible to Sₙ2-type reactions with a wide range of nucleophiles, displacing the iodide ion.

Radical Reactions: As mentioned, photolysis readily cleaves the C-I bond to generate a carbon-centered radical. nih.gov This is a common strategy for initiating radical-based transformations in organic synthesis.

Cross-Coupling Reactions: The C-I bond can be activated by transition metal catalysts, such as copper or palladium, to participate in cross-coupling reactions. nih.govresearchgate.net This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position.

| Reaction Type | Reagents/Conditions | Product Type | Description |

| Nucleophilic Substitution | Nu⁻ (e.g., R₂NH, RS⁻, CN⁻) | Nu-CF₂COOH | The nucleophile displaces the iodide, which acts as a good leaving group. |

| Radical Formation | UV light (photolysis) | •CF₂COOH + I• | Homolytic cleavage of the weak C-I bond generates a carbon-centered radical. nih.gov |

| Copper-Catalyzed Coupling | Aryl Iodides, Cu(I) source | Aryl-CF₂COOH | Forms a new carbon-carbon bond by coupling the difluoroacetic acid moiety with an aryl group. nih.gov |

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single covalent bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. springernature.com This inherent strength makes C-F bonds exceptionally stable and resistant to cleavage, posing a significant challenge for chemical transformation. researchgate.net

Activating and functionalizing the C-F bonds in iododifluoroacetic acid is exceptionally difficult and requires specialized and harsh conditions. General strategies for C-F bond activation, typically applied to per- and polyfluoroalkyl substances (PFAS), include:

Reductive Defluorination: Using potent reducing agents, often in combination with photocatalysis, to inject an electron into a C-F antibonding orbital, thereby weakening the bond and facilitating its cleavage. springernature.comnih.gov

Enzymatic Cleavage: Certain microorganisms have evolved enzymes, such as fluoroacetate dehalogenases, that can hydrolyze C-F bonds under mild physiological conditions, although their substrate scope can be limited. researchgate.net

Transition Metal Catalysis: Some low-valent transition metal complexes can insert into C-F bonds, but this often requires high temperatures and specific substrates. digitellinc.com

Due to the extreme stability of the C-F bond, selective functionalization of these bonds in iododifluoroacetic acid while preserving the much more reactive C-I and carboxylic acid functionalities is not a synthetically viable strategy under standard laboratory conditions.

Carboxylic Acid Group Transformations

The carboxylic acid group in iododifluoroacetic acid undergoes the full range of reactions characteristic of this functional group. These transformations typically proceed via nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. masterorganicchemistry.comoregonstate.edu

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer Esterification) yields the corresponding ester. vnaya.commasterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk

Amide Formation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride (using reagents like thionyl chloride), followed by reaction with an amine. chemguide.co.ukkhanacademy.org Direct reaction with an amine requires high temperatures to dehydrate the intermediate ammonium carboxylate salt. chemguide.co.uk Modern coupling reagents can also facilitate this transformation under milder conditions. chemistryviews.orgorganic-chemistry.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, iododifluoroethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagents | Product | Mechanism |

| Esterification | R'OH, H⁺ (catalyst) | ICF₂COOR' | Fischer Esterification vnaya.commasterorganicchemistry.com |

| Amide Formation | 1. SOCl₂ 2. R'₂NH | ICF₂CONR'₂ | Via acyl chloride intermediate chemguide.co.uk |

| Reduction | LiAlH₄, then H₃O⁺ | ICF₂CH₂OH | Nucleophilic acyl substitution followed by reduction |

Decarboxylative Reactions

The decarboxylation of iododifluoroacetic acid, leading to the formation of the difluoromethyl radical (•CHF2), is a key transformation that can be initiated through various means, including thermal, photochemical, and metal-catalyzed methods.

Thermal and Photochemical Decarboxylation: While specific mechanistic studies on the thermal and photochemical decarboxylation of iododifluoroacetic acid are not extensively detailed in the reviewed literature, the behavior of analogous perfluorocarboxylic acids suggests that homolytic cleavage of the C-I bond followed by or concerted with the loss of carbon dioxide is a probable pathway. The high energy input from heat or UV radiation can induce the formation of a difluoroacetyl radical, which then readily extrudes CO2 to generate the difluoromethyl radical.

Copper-Catalyzed Decarboxylation: A notable example of a metal-catalyzed decarboxylative reaction involves the use of a copper catalyst. In a copper-catalyzed atom transfer radical addition (ATRA) reaction, iododifluoroacetate can undergo decarboxylation to generate a difluoromethyl radical. Mechanistic investigations suggest that the catalytic cycle is initiated by the attack of a difluoroalkyl radical onto an in situ generated alkynylcopper species. This process highlights the utility of iododifluoroacetic acid as a precursor to the valuable difluoromethyl radical for carbon-carbon bond formation.

| Reaction Type | Initiator/Catalyst | Key Intermediate | Primary Product |

| Thermal Decarboxylation | Heat | Difluoroacetyl radical | Difluoromethyl radical + CO2 |

| Photochemical Decarboxylation | UV Light | Difluoroacetyl radical | Difluoromethyl radical + CO2 |

| Copper-Catalyzed ATRA | Copper(I) | Difluoromethyl radical | Difunctionalized alkynes |

Functional Group Interconversions of the Carboxyl Moiety

The carboxylic acid group of iododifluoroacetic acid can be readily transformed into a variety of other functional groups, providing access to a range of valuable difluoroiodomethyl-containing building blocks.

Esterification: The conversion of iododifluoroacetic acid to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Another effective method involves the reaction with an acid anhydride (B1165640), such as trifluoroacetic anhydride, which can act as an impelling agent for the esterification of alcohols. chemicalbook.com

Amide Formation: The synthesis of amides from iododifluoroacetic acid can be accomplished by direct coupling with amines using various coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-(dimethylamino)pyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) have been shown to be effective for the formation of amide bonds, even with electron-deficient amines. nih.gov This method proceeds through the formation of a reactive activated ester intermediate.

Acid Chloride Formation: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form iododifluoroacetyl chloride. This transformation is typically carried out using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comwikipedia.org The reaction with thionyl chloride, for instance, proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group, followed by nucleophilic attack of the chloride ion. libretexts.org

Reduction to Alcohol: The reduction of iododifluoroacetic acid to 2-iodo-2,2-difluoroethanol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). lumenlearning.comyoutube.com Milder reducing agents such as sodium borohydride are generally not strong enough to reduce carboxylic acids. lumenlearning.com Borane (BH₃) reagents can also be employed for the selective reduction of carboxylic acids. nih.gov

| Target Functional Group | Reagent(s) | Key Features |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Acid Anhydride (e.g., TFAA) | Fischer esterification is reversible; Anhydride method can be more efficient. |

| Amide | Amine, Coupling Agents (e.g., EDC, HOBt, DMAP) | Effective for a wide range of amines, including sterically hindered and electron-deficient ones. |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Provides a highly reactive intermediate for further transformations. |

| Alcohol | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Requires strong reducing agents; NaBH₄ is ineffective. |

Role in Hypervalent Iodine Chemistry Cycles

Hypervalent iodine reagents are valuable tools in organic synthesis, acting as powerful oxidants and electrophiles. Iododifluoroacetic acid can play a role in the catalytic cycles of these reagents, primarily as a precursor or through ligand exchange processes.

The general catalytic cycle for a hypervalent iodine(III) reagent involves the oxidation of a stable iodine(I) precursor to the active iodine(III) species by a terminal oxidant. This hypervalent iodine(III) reagent then reacts with a substrate, transferring a functional group and being reduced back to the iodine(I) state, which can then re-enter the catalytic cycle. nih.govnsf.gov

While specific catalytic cycles detailing the direct and continuous involvement of iododifluoroacetic acid are not extensively documented, its potential roles can be inferred from the known reactivity of related compounds. For instance, other iodo-containing carboxylic acids have been used as precursors for the in situ generation of hypervalent iodine reagents. cardiff.ac.uk

A plausible role for iododifluoroacetic acid in such cycles is through ligand exchange reactions . nih.gov A pre-formed hypervalent iodine(III) reagent, such as a (diacyloxyiodo)arene, can exchange one of its ligands with the iododifluoroacetate anion. The resulting hypervalent iodine(III) species bearing the iododifluoroacetoxy ligand could then participate in subsequent reactions, potentially transferring the iododifluoromethyl group or acting as an oxidant.

Furthermore, the oxidative addition of the C-I bond of iododifluoroacetic acid or its derivatives to a low-valent metal center, a key step in many catalytic cycles involving hypervalent iodine reagents and transition metals, is a conceivable pathway. nih.govrsc.orgnih.gov The resulting organometallic species could then undergo further transformations within the catalytic cycle.

Applications in Contemporary Organic Synthesis

As a Key Building Block for Fluorinated Organic Compounds

The presence of the reactive carbon-iodine bond alongside the influential difluoromethyl group makes iododifluoroacetic acid and its derivatives powerful tools for constructing complex fluorinated molecules.

Construction of Fluoroalkylated Systems

Iododifluoroacetic acid derivatives, particularly iododifluoroacetamides, have proven to be effective reagents for the introduction of the difluoroacetyl moiety into organic frameworks. Copper-mediated cross-coupling reactions of iododifluoroacetamides with aryl and alkenyl iodides have been systematically investigated, revealing a versatile method for the formation of carbon-carbon bonds and the construction of α,α-difluoro-β-aryl/alkenyl-amides. conicet.gov.ar

The selectivity of these reactions can be finely tuned by modifying the substituents on the nitrogen atom of the iododifluoroacetamide and by the presence or absence of a cross-coupling partner. conicet.gov.ar In the presence of aryl or alkenyl iodides, the cross-coupling reaction to form the desired fluoroalkylated product is generally the major pathway. conicet.gov.ar Research has shown that the electronic nature of the aryl iodide significantly impacts the reaction yield, with electron-poor aryl iodides generally providing better yields than electron-rich ones.

Table 1: Examples of Copper-Mediated Cross-Coupling of Iododifluoroacetamide with Aryl Iodides

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Nitroiodobenzene | N,N-Diethyl-2-(4-nitrophenyl)-2,2-difluoroacetamide | 85 |

| 2 | 4-Cyanoiodobenzene | N,N-Diethyl-2-(4-cyanophenyl)-2,2-difluoroacetamide | 82 |

| 3 | 4-Iodobenzonitrile | N,N-Diethyl-2-(4-formylphenyl)-2,2-difluoroacetamide | 75 |

| 4 | 4-Methoxyiodobenzene | N,N-Diethyl-2-(4-methoxyphenyl)-2,2-difluoroacetamide | 55 |

Data sourced from studies on copper-mediated fluoroalkylation reactions.

This methodology provides a reliable route to a variety of fluoroalkylated systems, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Precursor for Organofluorine Building Blocks in Complex Molecule Synthesis

While direct applications of iododifluoroacetic acid as a precursor for a wide array of distinct organofluorine building blocks are still an expanding area of research, its derivatives serve as valuable intermediates. The difluoroacetic acid moiety, readily accessible from iododifluoroacetic acid, is a key component in the synthesis of more complex fluorinated molecules. These building blocks are crucial in drug discovery, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.gov

The development of novel synthetic pathways to introduce fluorine-containing groups is a major focus in contemporary organic chemistry. nih.gov Strategies such as direct C-H fluorination, fluoroalkylation, and the use of fluorinated building blocks are central to this effort. nih.gov Iododifluoroacetic acid and its derivatives are poised to play an increasingly important role in this field as chemists continue to explore their reactivity and potential for elaboration into more complex and functionally diverse organofluorine synthons.

Utility in Targeted Fluorination Reactions

The unique reactivity of iododifluoroacetic acid and its derivatives allows for their use in specific and controlled fluorination reactions, enabling the precise introduction of difluoroacetic acid motifs and facilitating stereocontrolled and regiocontrolled outcomes.

Introduction of Difluoroacetic Acid Motifs

The direct introduction of the difluoroacetic acid motif into organic molecules is a powerful strategy for modifying their biological and physical properties. While methods for direct C-H difluoromethylation using difluoroacetic acid have been developed, the use of iododifluoroacetic acid as a precursor allows for a different synthetic approach. The carbon-iodine bond provides a handle for various coupling reactions, effectively installing the entire difluoroacetic acid unit in a single step.

For instance, the reaction of iododifluoroacetic acid esters with various nucleophiles can lead to the formation of α,α-difluoro-α-substituted acetic acid derivatives. These reactions, often mediated by transition metals, allow for the construction of complex molecules containing the difluoroacetic acid moiety. The development of such methods is crucial for the synthesis of novel pharmaceuticals and agrochemicals.

Stereocontrolled and Regiocontrolled Fluorination

Achieving stereocontrol and regiocontrol in fluorination reactions is a significant challenge in organic synthesis. The presence of the iodine atom in iododifluoroacetic acid offers potential for directed reactions. While specific examples detailing the direct use of iododifluoroacetic acid in stereocontrolled and regiocontrolled fluorination are still emerging, the principles of iodine-mediated reactions provide a conceptual framework.

Hypervalent iodine reagents, for example, have been extensively used to initiate C-F bond formation with high levels of stereocontrol. masterorganicchemistry.com The development of chiral iodine catalysts has enabled the enantioselective fluorination of various substrates. Although not directly employing iododifluoroacetic acid, these studies highlight the potential for iodine-containing compounds to influence the stereochemical outcome of fluorination reactions. Future research may focus on harnessing the iodine atom in iododifluoroacetic acid to direct the stereoselective or regioselective introduction of the difluoroacetyl group.

Precursor for Advanced Materials and Specialty Chemicals

The incorporation of fluorine into polymers and specialty chemicals can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties. While the direct application of iododifluoroacetic acid in the synthesis of advanced materials is not yet widely documented in publicly available literature, its potential as a precursor is significant.

Fluorinated building blocks are essential in material chemistry. dntb.gov.ua For example, polytetrafluoroethylene (PTFE), known as Teflon, is a well-known fluoropolymer with exceptional properties. dntb.gov.ua The synthesis of novel fluoropolymers often relies on the availability of specialized fluorinated monomers. Iododifluoroacetic acid, with its functional handles, could potentially be converted into such monomers, opening avenues for the creation of new materials with tailored properties.

In the realm of specialty chemicals, fluorinated compounds are integral to the agrochemical and pharmaceutical industries. khanacademy.org The introduction of fluorine can dramatically improve the efficacy and performance of active ingredients. dntb.gov.ua As a versatile fluorinated building block, iododifluoroacetic acid represents a valuable starting point for the synthesis of novel pesticides, herbicides, and pharmaceuticals. The development of efficient synthetic routes from iododifluoroacetic acid to these high-value specialty chemicals is an active area of research and development.

Development of Photoacid Generators for Lithography

Photoacid generators (PAGs) are critical components in chemically amplified photoresists, which are essential for modern photolithography processes used in the manufacturing of microelectronics. alfa-chemistry.com Upon exposure to light, PAGs decompose to produce a strong acid, which then catalyzes a cascade of chemical reactions in the surrounding polymer matrix of the photoresist, leading to a change in its solubility. alfa-chemistry.comgoogle.com This process allows for the creation of intricate patterns on semiconductor wafers.

While direct evidence for the use of iododifluoroacetic acid itself as a PAG is not prevalent in publicly available research, its structural motifs—containing both iodine and fluorine—are found in various highly effective PAGs. Compounds containing iodine, such as diaryliodonium salts, are a well-established class of ionic PAGs. rsc.orgtcichemicals.com Similarly, fluorinated moieties, particularly perfluoroalkylsulfonates, are widely used as the anionic component of PAGs in resists for 248-nm and 193-nm lithography due to the strong, non-nucleophilic nature of the acid they generate. alfa-chemistry.comsemiconductors.org

The synthesis of novel PAGs often involves the combination of a photosensitive cationic part (like an iodonium (B1229267) or sulfonium (B1226848) salt) and a non-nucleophilic anion that determines the strength of the photogenerated acid. tcichemicals.com Research in this area focuses on designing PAGs that meet several key requirements, as outlined in the table below.

| Desired Property | Rationale in Photoresist Performance |

| High Acid Generation Efficiency | Leads to higher photosensitivity of the resist, requiring lower exposure doses. |

| Strong, Non-nucleophilic Acid | The generated acid must be a strong catalyst for the deprotection reaction in the polymer matrix without engaging in side reactions. |

| Good Solubility | Must be soluble in the photoresist formulation solvents and compatible with the polymer matrix. semiconductors.org |

| Thermal Stability | The PAG should not decompose during pre-exposure baking steps but should efficiently decompose upon irradiation. |

| Appropriate Spectral Absorption | The absorption wavelength of the PAG should match the wavelength of the light source used in the lithography process (e.g., 248 nm, 193 nm). alfa-chemistry.com |

Derivatives of iododifluoroacetic acid could theoretically serve as precursors to the anionic component of a PAG system. The presence of the difluoroacetyl group would contribute to the acidity of the generated acid, a crucial factor for efficient catalysis in chemically amplified resists.

Intermediates in Industrial Chemical Synthesis

In the broad landscape of industrial chemistry, intermediates are compounds that are themselves products of chemical reactions but are also precursors for the synthesis of other substances. unodc.org Fluorinated intermediates are particularly valuable in the pharmaceutical, agrochemical, and materials science sectors due to the unique properties that fluorine atoms impart to the final molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.

Iododifluoroacetic acid can be considered a bifunctional building block. The carboxylic acid group provides a handle for a variety of chemical transformations, such as amidation and esterification. The iodo- and difluoro-substituted carbon atom offers a reactive site for introducing the difluoromethyl group (-CF2-) or for participating in cross-coupling reactions.

While specific large-scale industrial processes using iododifluoroacetic acid as a key intermediate are not widely documented, its potential utility can be inferred from the importance of related fluorinated compounds. For instance, fluorinated building blocks are essential for the synthesis of many modern drugs and agrochemicals. The table below lists some general classes of industrial products where fluorinated intermediates are crucial.

| Industry Sector | Examples of Final Products | Role of Fluorinated Intermediates |

| Pharmaceuticals | Antidepressants, anticancer agents, antibiotics | To introduce fluorine or fluorinated groups to enhance drug efficacy and pharmacokinetic properties. wikipedia.org |

| Agrochemicals | Herbicides, insecticides, fungicides | To increase the biological activity and stability of the active ingredients. |

| Polymers | Fluoropolymers with high thermal and chemical resistance | As monomers or processing aids in the production of specialty polymers. ipcp.cheuropa.eusaicmknowledge.org |

| Electronics | Liquid crystals, components for batteries | To synthesize materials with specific electronic and physical properties. |

Given the reactivity of both the carboxylic acid and the carbon-iodine bond, iododifluoroacetic acid could serve as a versatile intermediate for introducing the I-CF2-C(O)- moiety into more complex molecules destined for these applications.

Catalytic Roles and Mediating Effects in Chemical Transformations

The chemical structure of iododifluoroacetic acid suggests potential, though not yet extensively documented, roles as both a catalyst and a mediator in certain organic reactions.

As a carboxylic acid, it can function as a Brønsted acid catalyst. Acid catalysis is fundamental to a wide range of organic transformations, most notably esterification reactions. unair.ac.id In a typical esterification, an acid protonates the carbonyl oxygen of a carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. While strong mineral acids are often used, organic acids can also catalyze these reactions, particularly in systems where milder conditions are required. The electron-withdrawing fluorine atoms in iododifluoroacetic acid would increase its acidity compared to non-fluorinated carboxylic acids, potentially enhancing its catalytic activity.

The table below outlines the general mechanism of acid-catalyzed esterification where a compound like iododifluoroacetic acid could act as the catalyst.

| Step | Description |

| 1. Protonation | The catalytic acid protonates the carbonyl oxygen of the reactant carboxylic acid. |

| 2. Nucleophilic Attack | The alcohol (nucleophile) attacks the protonated carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 4. Elimination of Water | The protonated hydroxyl group leaves as a water molecule, a good leaving group. |

| 5. Deprotonation | The catalytic acid is regenerated by the removal of a proton from the protonated ester. |

Furthermore, the presence of iodine in the molecule suggests a potential role as a mediator in halogenation reactions. Hypervalent iodine compounds, for example, are known to mediate a variety of transformations, including the halogenation of alkenes. dntb.gov.ua While iododifluoroacetic acid is not a hypervalent iodine reagent, the carbon-iodine bond can be a source of iodine under certain reaction conditions, potentially participating in radical or ionic halogenation pathways. However, specific research demonstrating the catalytic or mediating effects of iododifluoroacetic acid in these types of chemical transformations is not yet prominent in the scientific literature.

Theoretical and Computational Chemistry Studies

Quantum Chemical Analysis of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic structure of iododifluoroacetic acid. These calculations can precisely predict geometric parameters such as bond lengths, bond angles, and dihedral angles. For iododifluoroacetic acid, key parameters of interest would include the C-I, C-F, C-C, and C=O bond lengths, as well as the angles around the central carbon atoms.

The electronic structure can be elucidated through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating the propensity to donate electrons and the LUMO signifying the ability to accept electrons. A hypothetical representation of these orbitals for iododifluoroacetic acid would likely show significant contributions from the iodine and oxygen atoms.

Table 1: Hypothetical Geometrical Parameters of Iododifluoroacetic Acid from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| C-I Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C-C Bond Length | Data not available |

| C=O Bond Length | Data not available |

| F-C-F Bond Angle | Data not available |

| I-C-C Bond Angle | Data not available |

| O=C-O Bond Angle | Data not available |

Table 2: Hypothetical Electronic Properties of Iododifluoroacetic Acid from DFT Calculations

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the potential reaction pathways of iododifluoroacetic acid. By simulating the interactions with other reagents, it is possible to identify the most likely mechanisms, including the structures of all intermediates and transition states.

A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods can determine the geometry of these transient species and calculate their vibrational frequencies to confirm they represent true saddle points on the potential energy surface.

The surrounding solvent can have a profound impact on chemical reactivity. rsc.org Computational models can account for these effects using either implicit solvent models, which treat the solvent as a continuous dielectric medium, or explicit solvent models, where individual solvent molecules are included in the calculation. These models can predict how the polarity and specific interactions of the solvent can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction energy profile and influencing the reaction outcome. rsc.orgresearchgate.net

Conformational Analysis and Spectroscopic Property Prediction

Most molecules can exist in various spatial arrangements known as conformations. Computational conformational analysis involves systematically exploring the potential energy surface to identify the most stable conformers of iododifluoroacetic acid. This is typically achieved by rotating around single bonds and calculating the relative energies of the resulting geometries. Understanding the preferred conformation is crucial as it often dictates the molecule's reactivity and biological activity.

Furthermore, computational chemistry can predict various spectroscopic properties. For instance, the vibrational frequencies calculated from quantum chemical methods can be used to simulate the infrared (IR) and Raman spectra of iododifluoroacetic acid. Similarly, electronic excitation energies can be calculated to predict the ultraviolet-visible (UV-Vis) absorption spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the experimental results.

Table 3: Hypothetical Predicted Spectroscopic Data for Iododifluoroacetic Acid

| Spectroscopic Data | Predicted Wavenumber/Wavelength |

| C=O Stretch (IR) | Data not available |

| C-F Stretch (IR) | Data not available |

| C-I Stretch (IR) | Data not available |

| n -> π* Transition (UV-Vis) | Data not available |

| π -> π* Transition (UV-Vis) | Data not available |

Prediction of Novel Reactivity and Molecular Design

By providing a deep understanding of a molecule's electronic structure and reaction mechanisms, computational chemistry serves as a powerful tool for predicting novel reactivity. Analysis of the molecular electrostatic potential map, for example, can identify regions of iododifluoroacetic acid that are susceptible to nucleophilic or electrophilic attack, suggesting potential new reactions.

This predictive power extends to molecular design. Computational methods allow for the in silico modification of the iododifluoroacetic acid structure and the subsequent evaluation of the properties of the new derivatives. This approach can be used to design new molecules with tailored reactivity, stability, or other desired characteristics, accelerating the discovery of new chemical entities for various applications.

Synthesis and Chemical Properties of Iododifluoroacetic Acid Derivatives

Esters of Iododifluoroacetic Acid

Esters of iododifluoroacetic acid, particularly ethyl iododifluoroacetate, are versatile reagents and precursors in the synthesis of complex fluorinated molecules. Their synthesis and subsequent transformations are of significant interest to synthetic chemists.

Synthesis and Transformations

The synthesis of iododifluoroacetic acid esters can be achieved through several methods. A common laboratory preparation involves the reaction of an alcohol with iododifluoroacetyl chloride. This method is advantageous as it proceeds under mild conditions and generally affords high yields of the desired ester. For instance, the reaction of iododifluoroacetyl chloride with ethanol (B145695) in the presence of a non-nucleophilic base like pyridine (B92270) yields ethyl iododifluoroacetate.

Another synthetic route involves the direct esterification of iododifluoroacetic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This Fischer esterification is a reversible reaction, and to drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for example, by azeotropic distillation.

Transesterification is another valuable method for preparing different esters of iododifluoroacetic acid. libretexts.orgyoutube.com This process involves the reaction of an existing ester, such as ethyl iododifluoroacetate, with a different alcohol in the presence of an acid or base catalyst. libretexts.orgyoutube.com The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the lower-boiling alcohol by distillation. libretexts.org

The transformations of iododifluoroacetic acid esters are diverse. One notable reaction is their use in visible-light-promoted cross-coupling reactions. For example, ethyl iododifluoroacetate can react with silyl (B83357) enol ethers in the presence of a photocatalyst to generate β-fluoroenones, which are valuable intermediates in organic synthesis. These esters also undergo reactions with various nucleophiles, where the ester group can be displaced to form other functional groups. Furthermore, they can react with organometallic reagents, such as Grignard reagents, to afford tertiary alcohols after a double addition to the carbonyl group. libretexts.orgchadsprep.com

Table 1: Synthesis of Iododifluoroacetic Acid Esters

| Starting Material | Reagent | Reaction Type | Product |

|---|---|---|---|

| Iododifluoroacetyl chloride | Alcohol (e.g., Ethanol) | Acylation | Alkyl iododifluoroacetate |

| Iododifluoroacetic acid | Alcohol, Acid catalyst | Fischer Esterification | Alkyl iododifluoroacetate |

| Ethyl iododifluoroacetate | Different Alcohol, Acid/Base catalyst | Transesterification | New Alkyl iododifluoroacetate |

Applications as Reagents and Precursors

Esters of iododifluoroacetic acid serve as important precursors for the synthesis of a variety of fluorine-containing compounds. Their ability to act as electrophilic sources of the iododifluoromethyl group makes them valuable in C-C bond-forming reactions. The radical addition of ethyl iododifluoroacetate to alkenes and alkynes is a powerful method for introducing the ICF2- group into organic molecules.

Furthermore, these esters are precursors to other derivatives of iododifluoroacetic acid. For example, they can be hydrolyzed to the parent carboxylic acid or reacted with amines to form the corresponding amides. The versatility of these esters makes them a cornerstone in the toolbox of organofluorine chemistry.

Amides and other Carboxylic Acid Derivatives

Amides of iododifluoroacetic acid are another important class of derivatives with potential applications in medicinal chemistry and materials science. Their synthesis typically involves the reaction of an ester of iododifluoroacetic acid with an amine. This aminolysis reaction is often carried out by heating the ester with the desired amine, which can be a primary or secondary amine. magtech.com.cn

Alternatively, iododifluoroacetamides can be prepared by reacting iododifluoroacetyl chloride with an amine. This reaction is generally faster and more efficient than the aminolysis of esters and can be performed at lower temperatures. The use of a base is often necessary to neutralize the hydrogen chloride byproduct.

A notable synthetic application is the copper-catalyzed cross-coupling reaction of aryl halides with α-silyldifluoroamides to produce aryldifluoroamides. wiley-vch.de This methodology provides a route to introduce the difluoroamide moiety onto aromatic rings. wiley-vch.de The resulting aryldifluoroacetamides can be further transformed into various difluoroalkylarenes. wiley-vch.de

The reactivity of iododifluoroacetamides is characterized by the stability of the amide bond. However, under forcing acidic or basic conditions, they can be hydrolyzed back to iododifluoroacetic acid and the corresponding amine.

Preparation and Chemistry of Related Fluoroalkyl Sulfonic Acid Salts

While the direct conversion of iododifluoroacetic acid to its corresponding sulfonic acid is not a commonly reported transformation, related fluoroalkyl sulfonate and sulfinate salts are important synthetic intermediates. The synthesis of sulfinate salts can be achieved from various fluorinated precursors. For instance, the reaction of polyfluoroalkyl iodides with sodium bisulfite can yield the corresponding sulfinates.

A more general approach to sulfonates involves the oxidation of sulfinates. nih.gov Hypervalent iodine reagents have been shown to mediate the oxidation of sodium sulfinates to sulfonates in the presence of an alcohol. nih.gov This method allows for the formation of a sulfonate ester by trapping the reactive sulfonium (B1226848) species with the alcohol. nih.gov Although not directly starting from iododifluoroacetic acid, these methods highlight the general strategies available for accessing fluoroalkyl sulfonic acid derivatives.

Synthesis and Reactivity of Iododifluoroacetic Acid Anhydrides and Acid Halides

Iododifluoroacetic anhydride (B1165640) and acid halides are highly reactive derivatives of iododifluoroacetic acid and serve as powerful acylating agents.

Iododifluoroacetic Anhydride: The synthesis of iododifluoroacetic anhydride can be achieved by the dehydration of iododifluoroacetic acid, often using a strong dehydrating agent like phosphorus pentoxide. Another method involves the reaction of iododifluoroacetyl chloride with a salt of iododifluoroacetic acid. Iododifluoroacetic anhydride is a potent acylating agent, reacting readily with alcohols to form esters and with amines to form amides. youtube.com Its high reactivity makes it a useful reagent when milder acylating agents fail. youtube.com

Iododifluoroacetyl Halides: Iododifluoroacetyl chloride is a key intermediate in the synthesis of many derivatives of iododifluoroacetic acid. It can be prepared by treating iododifluoroacetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is a versatile reagent that reacts with a wide range of nucleophiles. google.com For example, it reacts with alcohols to give esters, with amines to give amides, and with salts of carboxylic acids to give mixed anhydrides.

Iododifluoroacetyl fluoride (B91410) can also be prepared and exhibits similar reactivity to the corresponding chloride, serving as an effective acylating agent for the introduction of the iododifluoroacetyl group. Its reactions with nucleophiles are a cornerstone for the synthesis of various iododifluoroacetic acid derivatives.

Table 2: Reactivity of Iododifluoroacetic Acid Anhydrides and Acid Halides

| Derivative | Reaction with Alcohol | Reaction with Amine | Key Application |

|---|---|---|---|

| Iododifluoroacetic Anhydride | Forms Ester | Forms Amide | Potent Acylating Agent |

| Iododifluoroacetyl Chloride | Forms Ester | Forms Amide | Versatile Intermediate |

| Iododifluoroacetyl Fluoride | Forms Ester | Forms Amide | Acylating Agent |

Advanced Analytical Research Methodologies

Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Spectroscopic methods are indispensable for probing the molecular structure of iododifluoroacetic acid and monitoring the progress of chemical reactions involving it. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of iododifluoroacetic acid. By analyzing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and chemical environment of each atom. wikipedia.org

¹H NMR: In ¹H NMR spectroscopy, the single proton of the carboxylic acid group (-COOH) is expected to produce a characteristic signal. The chemical shift of this proton is sensitive to its environment, including solvent and concentration. In a typical organic solvent, this signal would likely appear as a broad singlet in the downfield region of the spectrum, generally between δ 10-13 ppm, due to its acidic nature.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Iododifluoroacetic acid has two distinct carbon atoms: the carbonyl carbon of the carboxylic acid and the carbon atom bonded to iodine and two fluorine atoms. The carbonyl carbon is expected to resonate at a lower field (typically δ 160-180 ppm). The difluoroiodomethyl carbon will show a characteristic signal that is split by the two attached fluorine atoms (a triplet due to ¹JCF coupling), with a chemical shift influenced by the electronegative fluorine and iodine atoms. thieme-connect.de

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. wikipedia.orgnih.gov For iododifluoroacetic acid, the two fluorine atoms are chemically equivalent and would give rise to a single resonance. The chemical shift of this signal provides a clear indication of the electronic environment of the fluorine atoms. ucsb.edu The signal may exhibit coupling to the carboxylic acid proton if they are in close proximity.

Table 1: Predicted NMR Data for Iododifluoroacetic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 10-13 | Singlet (broad) | N/A |

| ¹³C (C=O) | 160-180 | Singlet or Triplet (small ²JCF) | Small ²JCF coupling may be observed |

| ¹³C (CIF₂) | 100-120 | Triplet | ¹JCF ≈ 250-350 |

| ¹⁹F | -60 to -80 (relative to CFCl₃) | Singlet or Doublet (if coupled to ¹H) | Possible small JHF coupling |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. compoundchem.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. youtube.com For iododifluoroacetic acid, the IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid group. A sharp and intense absorption peak between 1700-1760 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration. nih.gov The C-F bond stretching vibrations typically appear as strong absorptions in the 1000-1400 cm⁻¹ region. The C-I bond stretch would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. mdpi.com While the O-H stretch is often weak in Raman spectra, the C=O stretch provides a strong band. The C-F and C-I stretches are also readily observable. Raman spectroscopy can be particularly useful for studying aqueous solutions and for monitoring reactions in situ. nih.gov

Table 2: Characteristic Vibrational Frequencies for Iododifluoroacetic acid

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretch | 2500-3300 | Weak/Broad | Broad, Strong (IR) |

| C=O | Stretch | 1700-1760 | 1700-1760 | Strong, Sharp |

| C-F | Stretch | 1000-1400 | 1000-1400 | Strong |

| C-O | Stretch | 1210-1320 | 1210-1320 | Medium |

| C-I | Stretch | 500-600 | 500-600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. nist.gov For iododifluoroacetic acid, techniques like electrospray ionization (ESI) would likely be employed, often in negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula. lumtech.com.cn The fragmentation pattern would likely show losses of characteristic fragments such as COOH, I, and F.

Chromatographic Methods for Purity, Separation, and Quantification

Chromatographic techniques are essential for separating iododifluoroacetic acid from impurities or other components in a mixture, assessing its purity, and for quantitative analysis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): Due to the low volatility and high polarity of carboxylic acids, direct analysis of iododifluoroacetic acid by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester. nih.gov Following derivatization, the resulting compound can be separated and quantified using a GC system, often equipped with an electron capture detector (ECD) which is highly sensitive to halogenated compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more direct method for the analysis of iododifluoroacetic acid. nih.gov Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. sigmaaldrich.com An acidic mobile phase, often containing additives like formic acid or trifluoroacetic acid, is used to suppress the ionization of the carboxylic acid and achieve good peak shape. sielc.comsielc.com Detection is typically performed using a UV detector, as the carbonyl group exhibits some UV absorbance. When coupled with mass spectrometry (LC-MS), it provides a highly selective and sensitive method for quantification. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Complex Mixtures

Ultra-High Performance Liquid Chromatography (UHPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). eag.com This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. uchile.cl For complex mixtures containing iododifluoroacetic acid and other related halogenated compounds or degradation products, UHPLC offers superior separation efficiency. uchile.cl The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) is a particularly powerful combination for the comprehensive analysis of complex samples.

Real-Time Process Analytical Technology (PAT) in Continuous Synthesis Monitoring

The integration of Process Analytical Technology (PAT) is a cornerstone of modern continuous manufacturing, providing real-time analysis and control of chemical processes. certech.bemt.com In the continuous synthesis of iododifluoroacetic acid, PAT is instrumental for ensuring process stability, product quality, and operational safety. certech.be By offering a continuous stream of data on critical process parameters (CPPs) and critical quality attributes (CQAs), PAT facilitates a deep understanding of the reaction dynamics and enables immediate adjustments to maintain optimal conditions. mt.comsigmaaldrich.com

A variety of PAT tools are available for real-time monitoring, each with its own set of advantages for specific measurements within the synthesis of iododifluoroacetic acid. certech.be Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy, along with Nuclear Magnetic Resonance (NMR) spectroscopy, are particularly well-suited for in-line or on-line analysis of reaction streams. nih.govamericanpharmaceuticalreview.comrsc.org These non-destructive methods provide continuous data on the concentration of reactants, intermediates, the product, and any byproducts, which is crucial for monitoring reaction progression and detecting any deviations from the desired pathway. researchgate.netnih.gov

The implementation of PAT in the continuous synthesis of iododifluoroacetic acid allows for the development of robust process control strategies. nih.gov For instance, real-time data from an in-line FTIR probe can be used to create a feedback loop that automatically adjusts the flow rate of a reactant to maintain a specific concentration, thereby ensuring consistent product quality and yield. researchgate.net This level of control is difficult to achieve in traditional batch processing. mit.edu Furthermore, PAT plays a vital role in process development and optimization, allowing for the rapid generation of kinetic data and a deeper understanding of the reaction mechanism. researchgate.net

The data generated by PAT instruments is typically analyzed using multivariate data analysis techniques to extract meaningful information from complex spectral data. nih.gov This allows for the creation of predictive models that can anticipate the quality of the final product based on real-time process data. pharmtech.com The continuous verification of the process through PAT ultimately supports the principles of Quality by Design (QbD) and facilitates real-time release testing (RTRT), which can significantly reduce production time and costs. sigmaaldrich.comnih.gov

Below are interactive data tables showcasing the type of data that can be generated using various PAT tools for monitoring the continuous synthesis of iododifluoroacetic acid.

Table 1: In-line FTIR Monitoring of Iododifluoroacetic Acid Synthesis

This table illustrates how in-line FTIR spectroscopy can be used to monitor the concentration of key species in the reaction mixture over time. The data can be used to determine reaction kinetics and ensure the process is running to completion.

| Time (minutes) | Reactant A Conc. (mol/L) | Reactant B Conc. (mol/L) | Iododifluoroacetic Acid Conc. (mol/L) |

| 0 | 1.00 | 0.50 | 0.00 |

| 5 | 0.75 | 0.25 | 0.25 |

| 10 | 0.50 | 0.00 | 0.50 |

| 15 | 0.48 | 0.00 | 0.52 |

| 20 | 0.47 | 0.00 | 0.53 |

Table 2: On-line Raman Spectroscopy for Impurity Profiling

This table demonstrates the use of on-line Raman spectroscopy to monitor the formation of a critical impurity during the synthesis. This information is crucial for process optimization to minimize the formation of unwanted byproducts.

| Residence Time (seconds) | Iododifluoroacetic Acid Peak Intensity (a.u.) | Impurity X Peak Intensity (a.u.) |

| 30 | 8500 | 150 |

| 60 | 12000 | 300 |

| 90 | 14500 | 450 |

| 120 | 16000 | 600 |

| 150 | 17000 | 750 |

Table 3: Real-Time NMR Analysis of Reaction Conversion

This table shows how real-time ¹⁹F NMR spectroscopy can be utilized to provide highly specific information about the conversion of a fluorinated starting material to the desired product, iododifluoroacetic acid.

| Time (minutes) | Starting Material Integral | Iododifluoroacetic Acid Integral | % Conversion |

| 2 | 0.95 | 0.05 | 5.0 |

| 4 | 0.70 | 0.30 | 30.0 |

| 6 | 0.40 | 0.60 | 60.0 |

| 8 | 0.15 | 0.85 | 85.0 |

| 10 | 0.05 | 0.95 | 95.0 |

Emerging Research Frontiers and Future Directions

Development of Next-Generation Iododifluoroacetic Acid Based Reagents

The development of novel reagents derived from iododifluoroacetic acid is a key area of research aimed at harnessing its unique chemical properties for a broader range of organic transformations. While specific next-generation reagents based solely on iododifluoroacetic acid are still under extensive investigation, the broader class of fluoroalkylation reagents is seeing significant advancements. For instance, trifluoroacetic acid, a related compound, is utilized in photoredox catalysis to generate trifluoromethyl radicals for the direct C-H trifluoromethylation of (hetero)arenes. researchgate.net This approach highlights a promising direction for developing similar reagents from iododifluoroacetic acid that could enable direct iododifluoroacetylation under mild conditions.

Future research in this area is anticipated to focus on creating more stable, selective, and efficient reagents for introducing the iododifluoroacetyl group into complex molecules. The development of solid-supported or polymer-bound reagents could also enhance their ease of use and recyclability, contributing to greener chemical processes.

Expanding Catalytic Applications in Organic Transformations

The application of iododifluoroacetic acid and its derivatives in catalytic processes is a rapidly evolving field. While direct catalytic uses of the acid itself are not yet widely reported, its derivatives are being explored in various transition-metal-catalyzed reactions. A notable example is the copper-catalyzed cross-coupling of α-silyldifluoroamides with aryl, heteroaryl, and vinyl iodides. escholarship.org This method allows for the synthesis of α,α-difluoro-α-aryl amides, which are valuable precursors to a range of difluoroalkylarenes with potential biological activity. escholarship.org

Photoredox catalysis also presents a promising frontier for expanding the applications of iododifluoroacetic acid. The generation of fluoroalkyl radicals from fluoroalkyl carboxylic acids under visible light offers a mild and efficient method for fluoroalkylation. researchgate.net Adapting such photoredox strategies to iododifluoroacetic acid could enable novel carbon-carbon and carbon-heteroatom bond formations.

Future directions will likely involve the exploration of other transition metals, such as palladium, nickel, and cobalt, to catalyze new types of cross-coupling reactions with iododifluoroacetic acid derivatives. researchgate.net Furthermore, the development of enantioselective catalytic methods will be crucial for the synthesis of chiral molecules containing the iododifluoroacetyl moiety.

Integration with Artificial Intelligence and Machine Learning for Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of chemical reactions, including those involving iododifluoroacetic acid. While specific applications of AI/ML to reactions with this compound are still in early stages, the general potential of these computational tools is vast. northwestern.eduresearchgate.net ML models are being developed to predict reaction outcomes, optimize reaction conditions, and even discover novel reaction pathways. northwestern.edu

For reactions involving iododifluoroacetic acid, AI and ML could be employed to:

Predict the reactivity and selectivity of different substrates.

Optimize catalyst and reagent selection for higher yields and efficiency.

Screen virtual libraries of potential reactants to identify promising candidates for new transformations.

Elucidate complex reaction mechanisms through computational modeling. researchwithrutgers.comnorthwestern.edu

The development of large datasets of experimental results for reactions involving fluorinated compounds will be crucial for training accurate and predictive ML models. This data-driven approach will accelerate the discovery and implementation of new synthetic methods utilizing iododifluoroacetic acid.

Exploration of Novel Synthetic Applications in Diverse Chemical Fields

The unique properties conferred by the difluoromethyl group make iododifluoroacetic acid an attractive building block for the synthesis of novel molecules in various chemical fields, particularly in medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry: Fluorinated motifs are prevalent in many pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.comnih.gov The iododifluoroacetyl group can be incorporated into drug candidates to modulate these properties. While specific examples directly using iododifluoroacetic acid are emerging, the synthesis of bioactive compounds containing difluoromethyl groups is a well-established strategy. escholarship.org

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and environmental profile of agrochemicals. nih.gov Iododifluoroacetic acid can serve as a precursor for new herbicides, insecticides, and fungicides with potentially improved properties. researchgate.netgoogle.com

Materials Science: The incorporation of fluorinated groups can significantly alter the physical and chemical properties of materials, leading to applications in areas such as polymers, liquid crystals, and electronics. Iododifluoroacetic acid represents a potential building block for the synthesis of novel functional materials with tailored properties. rsc.org

Future research will undoubtedly uncover more specific applications of iododifluoroacetic acid as a key synthetic intermediate in these and other diverse chemical fields.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Account for clustered data (multiple observations per sample) via mixed-effects models or generalized estimating equations (GEEs). Validate assumptions (normality, homoscedasticity) with Shapiro-Wilk tests and residual plots. Report confidence intervals and effect sizes for robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.